molecular formula C6H5N3 B1316878 2-(Pyrazin-2-yl)acetonitrile CAS No. 5117-44-2

2-(Pyrazin-2-yl)acetonitrile

Cat. No.: B1316878
CAS No.: 5117-44-2
M. Wt: 119.12 g/mol
InChI Key: IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Sciences

Pyrazine derivatives are a class of organic compounds that have garnered considerable attention in various scientific domains due to their unique chemical properties and diverse applications. tandfonline.comontosight.ai

Role as Fundamental Heterocyclic Scaffolds

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serves as a crucial building block in the synthesis of more complex molecules. mdpi.comnih.gov This structural motif is prevalent in numerous natural products and has been a focus in the development of new synthetic methodologies. tandfonline.comresearchgate.net The arrangement of nitrogen atoms in the pyrazine ring influences its electronic properties, making it an important scaffold in medicinal chemistry and materials science. nih.govscispace.com The versatility of the pyrazine scaffold allows for various chemical modifications, enabling the creation of a wide range of derivatives with tailored properties. tandfonline.comimist.ma

Prevalence in Bioactive Molecules and Functional Materials

Pyrazine derivatives are integral components of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.comontosight.ai Several marketed drugs contain the pyrazine nucleus, highlighting its importance in drug discovery and development. nih.govresearchgate.net Beyond pharmaceuticals, pyrazine-based compounds are also utilized in the development of functional materials. Their unique electronic and photophysical properties make them suitable for applications in optoelectronics, such as in solar cells and light-emitting diodes. rsc.orgresearchgate.net

Contextualizing 2-(Pyrazin-2-yl)acetonitrile within Nitrogen-Heterocycle Chemistry

This compound is a specific pyrazine derivative that combines the pyrazine ring with an acetonitrile (B52724) group. This combination of a nitrogen-containing heterocycle and a nitrile functional group gives the molecule distinct chemical characteristics.

Structural and Electronic Characteristics of the Pyrazine-Nitrile Moiety

The structure of this compound consists of a pyrazine ring with an acetonitrile group (-CH₂CN) attached at the 2-position. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This electron-withdrawing nature is further enhanced by the nitrile group.

Theoretical studies, such as those using density functional theory (DFT), can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations help in understanding the molecule's reactivity and potential for charge transfer interactions, which are crucial for its application in functional materials. acs.org Infrared spectroscopy confirms the presence of the cyano group with a characteristic sharp absorption band.

PropertyValue/DescriptionSource
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Appearance Brown needles researchgate.net
Melting Point 34-36°C
Infrared (IR) Spectroscopy Cyano (C≡N) stretch: ~2251-2226 cm⁻¹ researchgate.net

Comparison with Related Heterocyclic Acetonitriles (e.g., Pyridine, Pyrazole (B372694), Thiazole analogs)

The properties of this compound can be better understood by comparing it with other heterocyclic acetonitriles.

Pyridine Acetonitriles: Pyridine, with one nitrogen atom, is less electron-deficient than pyrazine. This difference in electron density affects the reactivity of the ring and the acidity of the methylene (B1212753) protons in the acetonitrile group.

Pyrazole Acetonitriles: Pyrazoles are five-membered rings with two adjacent nitrogen atoms. The different ring size and arrangement of heteroatoms lead to distinct electronic and steric properties compared to the six-membered pyrazine ring. researchgate.net

Thiazole Acetonitriles: Thiazoles contain both a nitrogen and a sulfur atom in a five-membered ring. The presence of sulfur introduces different electronic and coordination properties. acs.org

Research Trajectories and Unexplored Potentials of this compound

Current research on this compound and its derivatives primarily focuses on its role as a versatile intermediate in organic synthesis. It serves as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it has been used in the synthesis of novel pyrrolo[1,2-a]pyrazines, which have shown antifungal activity. mdpi.com

The reactivity of the acetonitrile group allows for a variety of chemical transformations, while the pyrazine ring can be further functionalized. This dual reactivity opens up avenues for the creation of diverse molecular architectures.

Future research could explore:

Novel Bioactive Compounds: Systematic derivatization of the this compound scaffold could lead to the discovery of new therapeutic agents.

Advanced Materials: The electron-accepting properties of the pyrazine-nitrile system could be exploited in the design of new organic electronic materials.

Coordination Chemistry: The nitrogen atoms in the pyrazine ring and the nitrile group can act as ligands for metal ions, suggesting potential applications in catalysis and sensor technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509761
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-44-2
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Reaction Pathways for 2 Pyrazin 2 Yl Acetonitrile and Its Derivatives

Strategic Approaches to Pyrazine (B50134) Acetonitrile (B52724) Core Synthesis

Multistep synthesis provides a versatile and controlled approach to building complex molecules like 2-(pyrazin-2-yl)acetonitrile. These sequences allow for the methodical formation of the pyrazine ring and the subsequent or concurrent introduction of the critical nitrile functional group.

While the target molecule is a pyrazine, synthetic pathways sometimes involve the formation of other heterocyclic systems, such as pyrazoles, which can be linked to the pyrazine core. A notable strategy involves designing melt-cast materials by linking a 3,4-dinitro-1H-pyrazole with other heterocycles through a nitrogen-methylene-carbon bridge. rsc.org This concept can be adapted to synthesize pyrazole (B372694) derivatives bearing a pyrazine substituent.

The fundamental synthesis of pyrazole rings often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.com To create a pyrazine-substituted pyrazole, one could theoretically employ a pyrazine-containing hydrazine in reaction with a suitable diketone. The reaction of hydrazine derivatives with α,β-vinyl ketones that possess a leaving group is another established route to pyrazole formation. mdpi.com These methods offer a modular approach to creating complex structures where a pyrazine unit is appended to a pyrazole ring, which might then be further modified.

A direct and common method for introducing the acetonitrile group onto a pyrazine ring is through alkylation. This typically involves the reaction of a pyrazine-containing electrophile with a nucleophilic cyanide source or the reaction of a pyrazinylmethyl nucleophile with an electrophilic cyanating agent. One established method involves the metalation of methyl-side chains on pyrazine rings using a strong base like sodium amide in liquid ammonia, followed by condensation with an appropriate electrophile. elsevierpure.com For instance, 2-methylpyrazine (B48319) can be deprotonated to form 2-pyrazylmethylsodium, a potent nucleophile. While this intermediate is often reacted with alkyl halides or esters, its reaction with a cyanogen (B1215507) source could potentially yield the desired acetonitrile derivative. elsevierpure.com

Alternatively, a halomethylpyrazine, such as 2-(chloromethyl)pyrazine, can serve as an electrophile that reacts with a cyanide salt (e.g., sodium or potassium cyanide) in a nucleophilic substitution reaction to form this compound. This pathway is a straightforward application of standard nitrile synthesis methodology. General methods for the alkylation of activated nitriles, such as phenylacetonitrile, often utilize a strong base in the presence of a diorgano sulfoxide (B87167) solvent to form a carbanion, which then reacts with an organohalide. google.com A similar principle could be applied by reacting a halopyrazine with the carbanion of acetonitrile.

Decarboxylation reactions provide an indirect yet effective route to the acetonitrile moiety. A classic strategy that can be adapted for this purpose is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile.

In a plausible synthetic scheme for this compound, pyrazine-2-carboxaldehyde would be the starting material. The condensation of pyrazine-2-carboxaldehyde with ethyl cyanoacetate in the presence of a weak base (e.g., piperidine) would yield an α,β-unsaturated cyanoester. Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation (often promoted by heating), would result in the formation of this compound. This sequence effectively converts the aldehyde functional group into the desired cyanomethyl group.

Condensation reactions are fundamental to the synthesis of the pyrazine ring itself. The Reuben G. Jones synthesis, first reported in 1949, involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, promoted by a base like sodium hydroxide (B78521), to yield a 2-hydroxypyrazine. beilstein-journals.org While this method produces a hydroxylated analog, it represents a core strategy for pyrazine ring formation that could be adapted. The starting α-aminoamide could potentially be derived from aminoacetonitrile, thereby incorporating the nitrile group from the outset.

Another powerful condensation method is the self-condensation of α-amino aldehydes, followed by air oxidation, which can produce symmetrically 2,5-disubstituted pyrazines. nih.gov A more general approach involves the condensation of α-diketones with 1,2-diaminoalkanes, which, after oxidation, yields pyrazine derivatives. slideshare.net By selecting appropriate diamine and dicarbonyl precursors, this method can be tailored to produce a pyrazine scaffold that is either already substituted with an acetonitrile group or can be easily converted to it in a subsequent step.

Multistep Organic Reaction Sequences for Pyrazine Ring Formation and Nitrile Introduction

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of synthetic routes to this compound and its derivatives are significantly enhanced by the use of catalytic systems. researchgate.netmobt3ath.com These catalysts facilitate key bond-forming reactions, often under milder conditions and with higher yields than non-catalytic methods.

Palladium-based catalysts are particularly prominent. For instance, a key step in one synthetic approach to a complex pyrazine was a palladium-catalyzed cyanation to introduce the nitrile group onto the pyrazine ring. nih.gov Such cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Similarly, iron-catalyzed C-H functionalization has been developed for electron-deficient heteroarenes like pyrazines, offering a direct way to attach substituents without pre-functionalization. nih.gov

Catalysts based on earth-abundant metals are also gaining traction for their sustainability. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org Copper-chromium catalysts are used in the condensation of diamines with diols or epoxides to produce pyrazines. slideshare.netmobt3ath.com

Reaction optimization is crucial for maximizing yield and purity. Studies on the Jones synthesis of 2-hydroxypyrazines have systematically investigated the impact of reaction parameters. beilstein-journals.org The choice of base (e.g., sodium hydroxide vs. triethylamine), its concentration, the solvent, and the reaction temperature were all found to significantly affect the yield and the regioselectivity of the condensation. beilstein-journals.org For example, using triethylamine (B128534) as the base resulted in a completely different isomeric product compared to sodium hydroxide, albeit in a lower yield. beilstein-journals.org Such optimization studies are vital for developing robust and scalable synthetic protocols.

Interactive Data Table: Catalytic Systems in Pyrazine Synthesis

Catalyst System Reaction Type Substrate Example Product Type Reference
Palladium(II)-BrettPhos Cross-coupling 1,6-dichloro-2,7-dimethoxyphenazine 1,6-dimethoxyphenazine nih.gov
Tetrakis(triphenylphosphine)palladium(0) Suzuki-Miyaura Coupling 2,5-dibromopyrazine 2,5-di(indol-3-yl)pyrazine nih.gov
[Cp*IrCl2]2 C-alkylation Methyl-substituted pyrazines C-alkylated pyrazines organic-chemistry.org
Acridine-based Manganese Pincer Complex Dehydrogenative Coupling 2-amino alcohols 2,5-disubstituted pyrazines acs.org
Copper-Chromium Condensation Ethylenediamine and propylene (B89431) glycol 2-methylpyrazine mobt3ath.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions, primarily utilizing palladium catalysts, have been instrumental in the functionalization of heterocyclic compounds, including pyrazines. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the this compound scaffold and its derivatives. wikipedia.orgwikipedia.orgnih.govcore.ac.uk

Palladium-catalyzed reactions are particularly effective for introducing the cyanomethyl group or for building upon the pyrazine core. The Suzuki-Miyaura coupling, for instance, facilitates the formation of C-C bonds between a halide (like a halopyrazine) and an organoboron compound. nih.govmdpi.com This method is highly versatile for creating aryl- or heteroaryl-substituted pyrazines. core.ac.ukmdpi.com For the direct synthesis of the acetonitrile moiety, a palladium-catalyzed cyanation of a halopyrazine is a key strategy. For example, the synthesis of favipiravir, an antiviral agent, has involved a palladium-catalyzed cyanation of a brominated pyrazine intermediate to install the required nitrile group. mdpi.com

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination, which forms C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While not directly forming the C-C bond of the acetonitrile group, it is crucial for synthesizing aminopyrazine precursors, which can then be further functionalized. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.orgnih.gov

The table below summarizes representative palladium-catalyzed coupling reactions relevant to pyrazine functionalization.

Reaction Type Catalyst/Ligand Substrates Key Bond Formed Typical Solvents Reference
Suzuki-MiyauraPd(PPh₃)₄Halopyrazine, Arylboronic acidC(sp²)-C(sp²)DME, Ethanol (B145695), Water nih.gov
Buchwald-HartwigPd₂(dba)₃, XantphosHalopyrazine, AmineC(sp²)-NToluene, Dioxane nih.gov
CyanationPalladium CatalystHalopyrazine, Cyanide sourceC(sp²)-CNNot specified mdpi.com

This table is interactive. Click on the headers to sort the data.

Copper-catalyzed reactions, while sometimes overshadowed by palladium, offer unique reactivity and are often more cost-effective. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-N, C-O, and C-S bonds. Modern variations of the Ullmann reaction, using ligands to improve catalyst activity, allow for milder reaction conditions, making them a viable alternative to Buchwald-Hartwig aminations in certain contexts. acsgcipr.org

In the context of acetonitrile synthesis, copper catalysis is prominent in the Sonogashira reaction, where it acts as a co-catalyst with palladium to couple terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for creating alkynylpyrazines, which can be further transformed. Additionally, copper salts can catalyze C-H amidation reactions, using nitriles like acetonitrile as an amino source under electrochemical conditions, presenting a novel route for C-N bond formation. rsc.org Copper-catalyzed multicomponent reactions have also been developed, showcasing the versatility of copper in constructing complex heterocyclic systems under mild, aerobic conditions. rsc.orgmdpi.com

Base-Mediated Transformations and Nucleophilic Substitution Reactions

Base-mediated reactions provide a classical yet effective pathway for synthesizing pyrazine derivatives. The condensation of α-aminoamides with 1,2-dicarbonyl compounds, often mediated by a base like sodium hydroxide, is a fundamental method for constructing the pyrazine ring itself. beilstein-journals.org For the introduction of the acetonitrile group, a common strategy involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyrazine ring with an acetonitrile anion. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or an alkoxide, which deprotonates acetonitrile to generate the nucleophile.

A specific example is the base-induced synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which proceeds via an SN2 mechanism, highlighting the utility of base-mediated nucleophilic substitution for creating C-C bonds with the cyanomethyl group. mdpi.com Nucleophilic aromatic substitution (SNAr) on highly activated pyrazine rings, such as those bearing strong electron-withdrawing groups or in the form of N-oxides, can also be employed to introduce various functionalities. mdpi.com

Role of Solvents and Reaction Conditions in Yield and Selectivity

The outcome of a chemical reaction, particularly in terms of yield and selectivity, is profoundly influenced by the chosen solvent and reaction conditions. In metal-catalyzed cross-coupling reactions, the solvent plays a critical role in solubilizing reactants, stabilizing catalytic species, and influencing the reaction rate.

Solvent Effects:

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly used. organic-chemistry.orghes-so.chrsc.org DMF is effective in many palladium-catalyzed processes, while DMSO can be crucial for reactions requiring high temperatures, such as in the synthesis of polysubstituted indolizines from a pyridine-acetonitrile derivative. organic-chemistry.org Acetonitrile itself is a versatile solvent and has shown good performance in Sonogashira couplings. hes-so.chacs.org

Ethers: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are frequently employed, particularly in Suzuki and Buchwald-Hartwig reactions, due to their ability to coordinate with the metal center and stabilize intermediates. acsgcipr.orgnih.gov

Alcohols and Water: Solvents like ethanol are often used in combination with water in Suzuki couplings, particularly when using water-soluble bases like sodium carbonate. nih.gov The use of water as a solvent aligns with the principles of green chemistry. organic-chemistry.org

Reaction Conditions:

Temperature: Temperature is a critical parameter. While many modern catalytic systems are designed to operate at room temperature, some reactions, such as the Buchwald-Hartwig coupling on less reactive substrates or certain annulation reactions, may require elevated temperatures (80-140 °C) to achieve reasonable rates and yields. organic-chemistry.orgorganic-chemistry.orgnih.gov

Base: The choice of base is crucial for both catalytic activity and substrate stability. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common in Suzuki and Sonogashira reactions. nih.govacs.org Stronger, non-nucleophilic organic bases or alkoxides, such as sodium tert-butoxide, are typically required for Buchwald-Hartwig aminations. nih.gov The base neutralizes the acid produced during the reaction and facilitates key steps in the catalytic cycle, such as transmetalation. wikipedia.org

Ligands: In palladium-catalyzed reactions, the ligand is arguably the most important component for controlling reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuDavePhos) are essential for promoting the challenging reductive elimination step in Buchwald-Hartwig aminations. nih.govnih.gov The choice of ligand can even determine the regioselectivity of a reaction. organic-chemistry.org

The following table details the impact of reaction conditions on specific synthetic transformations.

Reaction Solvent Base Temperature Effect on Yield/Selectivity Reference
Suzuki-Miyaura CouplingDME/Ethanol/WaterNa₂CO₃ (2M aq.)80 °CFacilitates coupling of bromo-pyridazine with boronic acids. nih.gov
Sonogashira CouplingAcetonitrile (MeCN)NEt₃80 °C (353 K)Acetonitrile showed good performance; NEt₃ was selected for homogeneity. hes-so.chacs.org
Pd-Catalyzed AnnulationDMSOK₂CO₃140 °CHigh temperature and specific solvent/base combination were crucial for achieving good yields of indolizines. organic-chemistry.org
Base-Induced SynthesisEthanol (EtOH)Cs₂CO₃100 °COptimized conditions for a three-component SN2 reaction to form a substituted acetonitrile. mdpi.com

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile platform for further chemical modification. chemsynthesis.com The presence of multiple reactive sites—the pyrazine ring, the nitrile group, and the active methylene bridge—allows for a wide range of derivatization strategies aimed at modulating the molecule's physicochemical and biological properties.

Oxidation and Reduction Processes of the Nitrile and Pyrazine Moieties

Oxidation and reduction reactions are fundamental tools for transforming the functionalities within the this compound scaffold. These processes can selectively target either the pyrazine ring or the nitrile group, leading to a diverse array of derivatives.

Reduction of the Pyrazine Ring: The aromatic pyrazine ring can be reduced to its saturated piperazine (B1678402) counterpart. A notable method for this transformation is palladium-catalyzed asymmetric hydrogenation. For instance, pyrazin-2-ols have been successfully hydrogenated to chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. rsc.org This type of reduction converts the flat, aromatic pyrazine into a three-dimensional, conformationally flexible piperazine ring, which is a privileged scaffold in medicinal chemistry.

Transformations of the Nitrile Group: The nitrile group is a highly versatile functional group that can be converted into several other moieties.

Hydrolysis: The nitrile can be partially hydrolyzed to a primary amide (-CONH₂) or fully hydrolyzed to a carboxylic acid (-COOH). This transformation is often a key step in the synthesis of biologically active molecules, as seen in the synthesis of favipiravir, where a nitrile on the pyrazine ring is converted to an amide. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion provides a route to aminomethyl-substituted pyrazines, which are valuable building blocks for further synthesis.

Oxidation: While direct oxidation of the pyrazine ring can be challenging, the nitrogen atoms can be oxidized to form N-oxides. Pyrazine N-oxides are valuable synthetic intermediates as they can activate the ring for nucleophilic substitution or facilitate rearrangements to install functional groups at specific positions. mdpi.com In a broader context of pyrazine chemistry, vanadium complexes in conjunction with pyrazine-2-carboxylic acid have been used to catalyze the oxidation of alkanes, demonstrating the role of pyrazine derivatives in mediating oxidative processes. rsc.org

Nucleophilic Additions and Cyclization Reactions

The chemical reactivity of this compound is significantly influenced by its "active methylene" group (-CH₂-). The strategic placement of this group between the electron-withdrawing pyrazine ring and the nitrile moiety (-C≡N) renders the methylene protons acidic. This acidity facilitates their removal by a base, generating a resonance-stabilized carbanion that serves as a potent nucleophile in various addition and cyclization reactions.

A primary example of nucleophilic addition involving this compound is the Knoevenagel condensation. jst.go.jplibretexts.org This reaction typically occurs between a compound with an active methylene group and a carbonyl compound, such as an aldehyde or ketone. In the presence of a weak base like piperidine (B6355638) or an alkali hydroxide, this compound is deprotonated to form the nucleophilic carbanion. jst.go.jporgsyn.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent dehydration of this intermediate yields a stable, conjugated product, specifically a 2-(pyrazin-2-yl)alk-2-enenitrile derivative. The electron-deficient nature of the pyrazine ring, with its two nitrogen atoms, plays a crucial role in activating the adjacent methylene group, thereby promoting the condensation. jst.go.jp

The products of these initial condensation reactions can serve as versatile intermediates for further transformations, particularly intramolecular cyclization or cyclocondensation reactions. nih.govbeilstein-journals.org When this compound is reacted with a substrate containing a second reactive functional group, the resulting intermediate can undergo ring closure to form new heterocyclic systems. For instance, reaction with an α,β-unsaturated carbonyl compound could proceed via a Michael addition followed by an intramolecular cyclization to yield highly functionalized cyclic structures. These pathways allow for the construction of complex molecular architectures from relatively simple precursors.

Formation of Fused Heterocyclic Systems Containing the Pyrazine Unit

The nitrile functional group of pyrazine-containing acetonitriles is a key precursor for the synthesis of fused heterocyclic systems, where a new ring is constructed onto the pyrazine core. These reactions often leverage the nitrile's ability to participate in cycloaddition and cyclization reactions to build aromatic and non-aromatic ring systems.

A prominent synthetic route involves the transformation of a pyrazine nitrile into a fused 1,2,3-triazole ring. This methodology has been demonstrated starting from 2-cyanopyrazine, a close structural analog of this compound. The synthesis begins with the treatment of the pyrazine nitrile with an azide (B81097) source, such as sodium azide and ammonium (B1175870) chloride, which generates hydrazoic acid in situ. This leads to a [3+2] cycloaddition reaction with the nitrile group to form a 5-(pyrazin-2-yl)tetrazole intermediate. This tetrazole derivative exists in equilibrium with its diazo-azide isomer. Upon heating (thermolysis), the tetrazole undergoes ring opening to a diazo intermediate, which then proceeds through intramolecular cyclization to yield the stable, aromatic 1,2,3-triazolo[1,5-a]pyrazine system.

Another important class of fused pyrazines are the imidazo[1,2-a]pyrazines. Their synthesis can be achieved through multicomponent condensation reactions. For example, an efficient iodine-catalyzed, one-pot, three-component reaction between 2-aminopyrazine, an aryl aldehyde, and an isocyanide affords various substituted imidazo[1,2-a]pyrazine (B1224502) derivatives in good yields. nih.gov While this specific example starts from an aminopyrazine, it illustrates a powerful strategy for constructing a five-membered imidazole (B134444) ring fused to the pyrazine core. The use of nitriles in general for synthesizing fused systems like pyridazines and pyridines is also a well-established strategy in heterocyclic chemistry. nih.gov

Advanced Spectroscopic and Computational Analysis of 2 Pyrazin 2 Yl Acetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(Pyrazin-2-yl)acetonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and to confirm the molecular structure.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the pyrazine (B50134) ring protons and the methylene (B1212753) protons of the acetonitrile (B52724) substituent. The pyrazine ring exhibits a three-spin system. The proton at position 3 (H-3) typically appears as a doublet, coupled to H-5. The proton at position 5 (H-5) also presents as a doublet, coupled to H-3, and may show a smaller long-range coupling to H-6. The proton at position 6 (H-6) appears as a doublet, coupled to H-5. The methylene protons (CH₂) of the acetonitrile group typically appear as a singlet due to the absence of adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the acetonitrile substituent. The methylene carbon of the acetonitrile group and the nitrile carbon also show distinct signals.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-C--
3H-3C-3dJ(H3-H5)
5H-5C-5ddJ(H5-H3), J(H5-H6)
6H-6C-6dJ(H6-H5)
CH₂H-CH₂C-CH₂s-
CN-C-CN--

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and spectrometer frequency. The table represents a generalized assignment.

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional NMR experiments are utilized. researchgate.netscience.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to establish proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks would be observed between the coupled protons on the pyrazine ring (H-3/H-5 and H-5/H-6), confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum allows for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyrazine ring (C-3, C-5, C-6) and the methylene carbon (CH₂) by correlating them to their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. abovchem.com The fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule could involve the loss of the nitrile group (•CN), the entire acetonitrile group (•CH₂CN), or cleavage of the pyrazine ring. mjcce.org.mkslideshare.net The stability of the pyrazine ring often leads to a prominent molecular ion peak. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. uni.lu For this compound (C₆H₅N₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted m/z values for adducts of this compound from HRMS

AdductPredicted m/z
[M+H]⁺120.05563
[M+Na]⁺142.03757
[M+K]⁺158.01151
[M-H]⁻118.04107

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups present. nih.gov The C≡N stretch of the nitrile group is a prominent and sharp band, typically appearing in the range of 2260-2240 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring are expected above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the ring will appear in the 1600-1400 cm⁻¹ region. The CH₂ group will exhibit stretching and bending vibrations.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. mdpi.com The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum. researchgate.net

Table 3: Key IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
C≡N Stretch2260-2240IR, Raman
C=N/C=C Ring Stretch1600-1400IR, Raman
CH₂ Bend~1450IR
Ring Breathing~1000Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. montana.edu The π→π* transitions, involving the delocalized π-system of the pyrazine ring, are typically more intense and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are generally less intense and occur at longer wavelengths. nist.gov The solvent can influence the position and intensity of these absorption bands.

Further photophysical characterization could involve fluorescence spectroscopy to investigate the emission properties of the molecule upon excitation.

Computational Chemistry for Structural and Electronic Properties

Computational chemistry provides a powerful lens for examining molecular properties at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state molecular geometry and electronic structure of molecules. ijournalse.org By employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), researchers can calculate optimized bond lengths, bond angles, and dihedral angles with high accuracy. icm.edu.plijournalse.org

For pyrazine derivatives, DFT calculations can elucidate the planarity of the pyrazine ring and the orientation of substituents. bendola.com The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. semanticscholar.org In a study of a methylated pyrazine-2-carbohydrazide (B1222964) derivative, optimized C-N bond lengths calculated with the B3LYP/6-311++G(d,p) method were found to be in the range of 1.2835–1.4760 Å, showing good agreement with experimental values. icm.edu.pl

ParameterMethodCalculated Value RangeReference Compound
C-N Bond LengthB3LYP/6-311++G(d,p)1.28 - 1.48 ÅPyrazine-2-carbohydrazide derivative
C-H Bond LengthB3LYP/6-311++G(d,p)1.07 - 1.09 ÅPyrazine-2-carbohydrazide derivative
HOMO-LUMO GapDFTCorrelates with stabilityEnergetic Pyrazine Derivatives

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronic excited states. nih.gov It is a primary tool for simulating UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net These calculations help assign the experimental absorption bands to specific electronic transitions (e.g., n→π* or π→π*). researchgate.net

For pyrazine, TD-DFT calculations have been used to model its absorption spectrum, showing how different electronic states (like the ¹B₂ᵤ(ππ) and ¹B₃ᵤ(nπ) states) contribute to the observed spectral features. researchgate.net The accuracy of TD-DFT predictions allows for a detailed understanding of the nature of the excited states, including their orbital character and how they are affected by substituents and the solvent environment. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. icm.edu.pl It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

NBO analysis on pyrazine-containing systems can quantify the delocalization of electron density from donor (occupied) NBOs to acceptor (unoccupied) NBOs. osti.gov The stabilization energy (E(2)) associated with these interactions provides a measure of the strength of hyperconjugative and resonance effects. beilstein-journals.org For instance, in a pyrazine-bridged uranyl dimer, NBO analysis was used to probe the character and composition of bonds, revealing delocalization across the bridging pyrazine ligand. osti.gov This type of analysis for this compound would reveal how the electron-withdrawing cyanomethyl group interacts with the π-system of the pyrazine ring, influencing its electronic properties and reactivity. icm.edu.pl

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. aip.org By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. aip.orgresearchgate.net

For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the cyanomethyl group to the pyrazine ring, helping to identify the most stable conformers. dtic.mil Furthermore, simulations in a solvent like water or acetonitrile would provide a detailed picture of the solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, and how they influence the molecule's structure and dynamics. aip.org Studies on pyrazine in aqueous solution have shown that solvation can significantly impact and suppress electronic dynamics within the molecule in less than 40 femtoseconds. arxiv.org An MD study incorporating a charge response kernel demonstrated that polarization effects, which can be modeled in simulations, significantly influence the diffusion dynamics of pyrazine and its radical form in solution. aip.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. These methods are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules. For this compound and its derivatives, these approaches can elucidate the key structural features required for their biological effects and facilitate the virtual screening of novel, promising compounds.

QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. semanticscholar.orgnih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to develop a predictive model. nih.govsemanticscholar.org The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and biological evaluation.

For a series of derivatives of this compound, a hypothetical QSAR study might involve the calculation of descriptors such as those listed in the interactive table below. These descriptors could then be correlated with a measured biological activity, for instance, the inhibition of a specific enzyme.

Table 1: Illustrative Molecular Descriptors for a QSAR Study of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted Activity (IC₅₀, µM)
This compound119.120.2550.10315.2
2-(5-chloropyrazin-2-yl)acetonitrile153.570.8550.1038.5
2-(5-methoxypyrazin-2-yl)acetonitrile149.150.1059.30412.1
2-(5-aminopyrazin-2-yl)acetonitrile134.14-0.5076.11420.8

Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model can be generated either from the structure of a known ligand-receptor complex or from a set of active molecules. nih.govnih.gov Once developed, this model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active.

In the context of this compound, a pharmacophore model could be developed based on its interaction with a target protein. This model would highlight the key interaction points, such as the hydrogen bond accepting capacity of the pyrazine nitrogens and the nitrile group, as well as the potential for hydrophobic or aromatic interactions from the pyrazine ring.

Table 2: Hypothetical Pharmacophore Model for a Target of this compound

Pharmacophoric FeatureLocation in this compound
Hydrogen Bond Acceptor 1Pyrazine Nitrogen (N1)
Hydrogen Bond Acceptor 2Pyrazine Nitrogen (N4)
Hydrogen Bond Acceptor 3Nitrile Nitrogen
Aromatic RingPyrazine Ring

The integration of QSAR and pharmacophore modeling provides a powerful strategy for the lead optimization of this compound. The QSAR models can offer quantitative predictions of activity, while the pharmacophore models provide a visual and intuitive understanding of the key molecular interactions. Together, these computational approaches can significantly accelerate the discovery of new derivatives with improved biological profiles.

Applications of 2 Pyrazin 2 Yl Acetonitrile in Medicinal and Biological Chemistry

Antimicrobial and Antibacterial Activity

Derivatives of the pyrazine (B50134) core structure have been a focal point in the search for new antimicrobial agents. nih.gov The inclusion of the pyrazine ring, a six-membered heterocyclic aromatic structure with two nitrogen atoms, is a common feature in various pharmacologically active compounds. nih.gov

Evaluation against Pathogenic Microorganisms

Numerous studies have synthesized and evaluated pyrazine derivatives for their efficacy against a range of pathogenic bacteria and fungi. For instance, a series of novel pyrazine-2-carboxylic acid derivatives linked to piperazines demonstrated good antimicrobial activity against clinical isolates of Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. rjpbcs.com Specific compounds from this series showed significant potency, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against C. albicans and 25 µg/mL against P. aeruginosa. rjpbcs.com

Similarly, newly synthesized triazole-pyrazine derivatives have been tested against both Gram-positive and Gram-negative bacteria. One compound, in particular, exhibited the highest activity against Staphylococcus aureus, Streptococcus fasciens, Escherichia coli, and Pseudomonas aeruginosa. imist.ma Another study focused on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which incorporate a structure related to the pyrazine scaffold. Five of these compounds showed excellent antibacterial activity against multidrug-resistant isolates, with MIC values ranging from 0.125 to 0.50 µg/mL. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound Class Tested Microorganism MIC (µg/mL) Reference
Pyrazine-2-carboxylic acid derivative ('P10') Candida albicans 3.125 rjpbcs.com
Pyrazine-2-carboxylic acid derivative ('P4') Candida albicans 3.125 rjpbcs.com
Pyrazine-2-carboxylic acid derivative ('P9') Escherichia coli 50 rjpbcs.com
Pyrazine-2-carboxylic acid derivative ('P10') Pseudomonas aeruginosa 25 rjpbcs.com
Pyrazolo[1,5-a]pyrimidine derivative (3a) Gram-positive & Gram-negative isolates 0.125 - 0.50 mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative (5a) Gram-positive & Gram-negative isolates 0.125 - 0.50 mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative (6) Gram-positive & Gram-negative isolates 0.125 - 0.50 mdpi.com

Mechanistic Insights into Antimicrobial Action

The mechanisms through which pyrazine-containing compounds exert their antimicrobial effects are varied. Molecular docking studies on pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P (glucosamine-6-phosphate) synthase, a key enzyme in the bacterial cell wall synthesis pathway. rjpbcs.com

Other research on pyrazolo[1,5-a]pyrimidine derivatives has pointed towards different mechanisms. These compounds have been shown to possess anti-quorum-sensing (anti-QS) activity, which disrupts bacterial communication and can prevent the formation of biofilms. mdpi.com Furthermore, these derivatives were found to be potent inhibitors of human carbonic anhydrase (hCA-I and hCA-II) isoforms, suggesting that enzyme inhibition is a key part of their antimicrobial action. mdpi.com

Anticancer and Anti-Proliferative Properties

The pyrazine scaffold is a prominent feature in many compounds developed for cancer therapy. benthamdirect.comnih.gov Its versatile chemical nature allows for the creation of diverse derivatives that can interact with various biological systems involved in cancer progression. benthamdirect.comnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

A significant number of pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines. For example, certain indenoquinoxaline and pyrazine derivatives demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with one compound showing IC₅₀ values of 5.4 µM and 4.3 µM, respectively. zu.edu.eg

In another study, flavono–pyrazine hybrids were assessed for their antitumor activity. One copper complex of such a hybrid showed significant in vitro cytotoxicity against a panel of human cancer cells including MCF-7, HOS (osteosarcoma), A549, PC-3 (prostate cancer), A2780 (ovarian cancer), and others, with IC₅₀ values ranging from 2.2 to 3.3 µM. nih.gov This particular complex was noted to be less toxic to healthy human hepatocytes. nih.gov Additionally, other pyrazine-based compounds have shown cytotoxic effects on HCT116 (colon cancer) and MOR (pancreatic cancer) cell lines. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Pyrazine Derivatives

Compound Class/Number Cancer Cell Line IC₅₀ (µM) Reference
Indenoquinoxaline/Pyrazine Derivative (11) MCF-7 (Breast) 5.4 zu.edu.eg
Indenoquinoxaline/Pyrazine Derivative (11) A549 (Lung) 4.3 zu.edu.eg
Flavono–pyrazine Hybrid (Complex 91) MCF-7 (Breast) 2.2 - 3.3 nih.gov
Flavono–pyrazine Hybrid (Complex 91) HOS (Osteosarcoma) 2.2 - 3.3 nih.gov
Flavono–pyrazine Hybrid (Complex 91) A549 (Lung) 2.2 - 3.3 nih.gov
Flavono–pyrazine Hybrid (Complex 91) PC-3 (Prostate) 2.2 - 3.3 nih.gov
Flavono–pyrazine Hybrid (Complex 91) A2780 (Ovarian) 2.2 - 3.3 nih.gov
Chalcone–Pyrazine Hybrid (66) Multiple Cancer Cell Lines 0.93 - 7.29 nih.gov

Identification of Potent Anticancer Analogues

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical modifications that enhance the anticancer potency of pyrazine-based compounds. nih.govnih.gov Research into 1,4-pyrazine-containing inhibitors of the histone acetyltransferases (HATs) p300/CBP revealed that specific substitutions on the pyrazine ring could yield compounds with IC₅₀ values as low as 1.4 µM. nih.govtmc.edu These studies help in the rational design of more effective and selective anticancer agents. nih.govnih.gov For instance, the conversion of piperlongumine, a natural product with anticancer properties but poor solubility, into hybrids with the water-soluble ligustrazine (a pyrazine derivative) significantly improved solubility while maintaining potent antitumor activity. nih.gov

Potential as Kinase Inhibitors

The pyrazine nucleus is a key scaffold in the development of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. nih.govtandfonline.comresearchgate.net Protein kinases are crucial regulators of cellular processes like proliferation and apoptosis, and their dysregulation is a common feature of cancer. nih.govtandfonline.com

Pyrazine-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase. tandfonline.comnih.gov This binding can be reversible, through hydrogen bonds and hydrophobic interactions, or irreversible via covalent bonding. tandfonline.comnih.gov Numerous pyrazine-containing compounds have been developed and have even progressed into clinical trials for various cancers. nih.govtandfonline.com For example, molecular docking studies of certain pyrazine derivatives have shown a strong binding affinity for the EGFR (Epidermal Growth Factor Receptor) binding site, suggesting a potential mechanism for their anticancer effects. zu.edu.eg The chemical scaffolds of these inhibitors are diverse and include imidazopyrazines, pyrazolopyrazines, and triazolopyrazines, highlighting the versatility of the pyrazine core in designing potent and selective kinase inhibitors. tandfonline.com

Anti-inflammatory and Analgesic Efficacy

While direct studies on the anti-inflammatory and analgesic properties of 2-(Pyrazin-2-yl)acetonitrile are not extensively documented, the broader class of pyrazine and related pyrazole (B372694) derivatives has shown significant promise in this area. Research into pyrazole-containing compounds, which share structural similarities with pyrazines, has identified potent anti-inflammatory and analgesic agents.

Investigations into various pyrazoline derivatives have demonstrated their efficacy in reducing inflammation in models such as carrageenin-induced paw edema. Some of these compounds were found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). The mechanism of action for many of these heterocyclic compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of the inflammatory response. For instance, the pyrazole derivative FR140423 was found to be 150 times more selective for COX-2 over COX-1, highlighting the potential for developing targeted therapies with fewer gastrointestinal side effects.

The analgesic effects of these related compounds have been observed in various pain models, with some derivatives exhibiting activity comparable to or greater than that of indomethacin. Certain pyrazole derivatives have even shown unique morphine-like analgesic effects, suggesting a complex mechanism of action that may involve opioid pathways. These findings underscore the therapeutic potential of the pyrazine scaffold in developing new treatments for pain and inflammation.

Compound ClassBiological ActivityKey FindingsReference
Pyrazole DerivativesAnti-inflammatoryDose-dependently reduced carrageenin-induced paw edema; some were 2-3 times more potent than indomethacin.
Pyrazoline DerivativesAnti-inflammatorySome derivatives exhibited higher activity than indomethacin in reducing paw edema. Lipophilicity appeared to be an important factor for activity.
Pyrazole Derivatives (FR140423)AnalgesicShowed potent anti-hyperalgesic effects in a yeast-induced model, five-fold more potent than indomethacin. Exhibited morphine-like analgesic effects.
Pyrazoline DerivativesAnalgesicCompounds with electron-withdrawing groups on the aromatic ring showed favorable analgesic activity.

Antitubercular and Antimycobacterial Activity

The pyrazine moiety is central to antitubercular drug discovery, largely due to the success of Pyrazinamide, a first-line drug used in combination therapy for Mycobacterium tuberculosis (Mtb) infections. Pyrazinamide's critical role in shortening the duration of tuberculosis therapy has spurred extensive research into other pyrazine derivatives as potential antitubercular agents.

Numerous studies have synthesized and evaluated pyrazine analogs for their activity against Mtb. For example, a series of pyrazine-2-carboxamide derivatives and hybrid compounds incorporating 1,2,4-triazole (B32235) moieties have been developed and tested. These investigations have identified several compounds with significant in vitro activity against the H37Rv and H37Ra strains of Mtb, with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range.

Advanced Materials Science and Catalysis Applications of 2 Pyrazin 2 Yl Acetonitrile Derived Systems

Utilization as Building Blocks for Complex Molecular Architectures

2-(Pyrazin-2-yl)acetonitrile serves as a versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecular structures. The pyrazine (B50134) moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts specific electronic properties and conformational rigidity to the molecules it is incorporated into. rsc.orgnih.gov This makes it a desirable component in the design of functional organic materials.

The nitrile group is a key functional handle that can be readily transformed into other chemical entities. For instance, it can participate in cyclization reactions to form various heterocyclic systems. The synthesis of pyrazinones, which are components of many bioactive molecules, can be achieved from acyclic precursors derived from α-amino acids, highlighting the utility of such building blocks in constructing complex heterocyclic frameworks. rsc.org

Furthermore, the pyrazine ring itself can be a platform for further functionalization. For example, methods have been developed for the C-alkylation of the methyl group on pyrazine rings using alcohols, a reaction catalyzed by iridium complexes. organic-chemistry.org Palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids provide a route to unsymmetrically 2,6-disubstituted pyrazines, demonstrating the potential for creating diverse molecular architectures from simple pyrazine precursors. organic-chemistry.org

The strategic incorporation of pyrazine units into larger molecular systems is a key strategy in materials science. For example, pyrazine has been used as a building block to construct molecular architectures with platinum(II) complexes, where it can act as both a monodentate and a bidentate bridging ligand. nih.gov This ability to coordinate with metal ions in different ways allows for the formation of various multinuclear complexes, including dinuclear, cyclic tetranuclear, and mixed-metal trinuclear structures. nih.gov This demonstrates the fundamental role of pyrazine-containing building blocks in the bottom-up construction of complex supramolecular assemblies.

Applications in Supramolecular Chemistry and Coordination Compounds

The nitrogen atoms of the pyrazine ring in this compound and its derivatives are excellent coordination sites for metal ions, making these compounds valuable ligands in supramolecular chemistry and for the formation of coordination compounds.

The pyrazine moiety is a classic example of a bridging ligand in coordination chemistry, capable of linking two or more metal centers to form extended structures such as coordination polymers. mdpi.com The design of ligands incorporating the pyrazine unit allows for the controlled assembly of metal-organic frameworks (MOFs) and other supramolecular structures. For instance, Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been synthesized, where hydrogen bonds between the amino groups and anions direct the assembly of mononuclear molecules into different architectures, such as 1-D chains and 3-D networks. mdpi.comnih.gov

The nitrile group of this compound can also participate in coordination to metal centers, although it is generally a weaker ligand than the pyrazine nitrogen atoms. wikipedia.orgrsc.org However, its presence offers the potential for creating multifunctional ligands that can bind to metals in various modes. The synthesis of a new imide-pyrazine zinc(II) binuclear complex from 2-cyanopyrazine demonstrates the in situ transformation of the nitrile group and the formation of a bridging ligand that coordinates to two zinc centers. inorgchemres.org

The versatility of pyrazine-based ligands is further highlighted by their use in constructing a variety of coordination compounds with different transition metals, including cobalt(II) and nickel(II). mdpi.com The resulting supramolecular assemblies are stabilized by a network of non-covalent interactions, such as hydrogen bonding and π-stacking, which play a crucial role in determining the final architecture of the material. mdpi.com

Derivatives of this compound, when incorporated into suitable coordination complexes, have the potential for application in photocatalysis. The pyrazine ring can act as a photosensitizer, absorbing light and initiating photochemical reactions. One area of significant interest is the photocatalytic production of hydrogen from water.

While direct studies on this compound derivatives for this purpose are emerging, related systems offer proof of principle. For instance, cobalt macrocyclic Schiff-base complexes have been shown to be active catalysts for both the electrocatalytic and photocatalytic generation of dihydrogen in acetonitrile (B52724) and aqueous solutions. researchgate.net In such systems, a photosensitizer absorbs light and transfers an electron to the catalyst, which then reduces protons to produce hydrogen gas. researchgate.net

The development of efficient photocatalytic systems for hydrogen production often involves the use of semiconductor materials like TiO2. rsc.org The performance of these materials can be enhanced by surface modification with co-catalysts or sensitizers. mdpi.com Porphyrin-based sensitizers, for example, can be embedded in a polymer matrix coated on TiO2 to improve visible light absorption and enhance hydrogen generation. mdpi.com The design of pyrazine-containing ligands that can coordinate to metal centers and also anchor to semiconductor surfaces could lead to the development of novel and efficient photocatalytic systems for hydrogen production.

Exploration in Organic Electronics and Photonic Devices

The unique electronic properties of the pyrazine ring, particularly its electron-deficient nature, make this compound and its derivatives promising candidates for use in organic electronic and photonic devices.

Pyrazine-containing moieties have been successfully incorporated into the backbone of semiconducting polymers to enhance their performance in organic electronic devices. The inclusion of pyrazine can improve the planarity of the polymer backbone through conformational locking effects, which in turn facilitates charge transport. rsc.org For example, new semiconducting polymers incorporating diketopyrrolopyrrole (DPP) units combined with pyrazine-containing moieties have been shown to possess highly crystalline and smooth solid-state morphologies, which are optimal for charge transport in organic field-effect transistors (OFETs). rsc.org These polymers have demonstrated improved charge mobility and high on/off current ratios, making them suitable for applications in high-performance electronics. rsc.org

Furthermore, pyrazine-containing conjugated polymers have been investigated as dopant-free hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.org These polymers, which combine pyrazine, thiophene, and benzodithiophene units in their backbone, have been used to create PSCs with encouraging power conversion efficiencies and high operational stability. rsc.org The use of these polymers as interlayers highlights the potential of pyrazine-based materials in the development of next-generation solar energy technologies.

The pyrazine ring can be incorporated into fluorescent molecules to tune their photophysical properties. By modifying the pyrazine core with different functional groups, it is possible to create fluorescent probes that are sensitive to their local environment or can selectively bind to specific analytes. mdpi.com These probes can be used for a variety of applications, including bioimaging and chemical sensing. preprints.org

While the direct use of this compound as a fluorescent probe is not widely reported, analogous structures demonstrate the potential of this class of compounds. For instance, a two-photon fluorescent probe based on 2-benzothiazoleacetonitrile has been developed for the detection of hydrazine (B178648). nih.govnih.gov This probe exhibits a significant fluorescence enhancement in the presence of hydrazine and has been used for imaging this analyte in living cells and tissues. nih.govnih.gov This suggests that by appropriate molecular design, derivatives of this compound could be developed into highly sensitive and selective fluorescent probes for a range of applications. The design of such probes typically involves a recognition unit that selectively interacts with the target analyte and a fluorescent reporter that signals the binding event. mdpi.com

Catalytic Roles and Applications in Organic Transformations of this compound Derived Systems

Systems derived from this compound have emerged as versatile components in the design of catalysts for a variety of organic transformations. The inherent electronic properties and coordination capabilities of the pyrazine moiety, coupled with the reactive potential of the acetonitrile group, allow for the synthesis of sophisticated ligands and metal complexes that exhibit significant catalytic activity. Research in this area has particularly focused on oxidation reactions and the formation of carbon-carbon and carbon-heteroatom bonds, demonstrating the potential of these systems in advancing synthetic organic chemistry.

One notable area of application is in the field of biomimetic catalysis, where complexes are designed to mimic the function of metalloenzymes. Copper(II) complexes incorporating ligands derived from pyrazine structures have shown significant efficacy in modeling the activity of catechol oxidase. This enzyme facilitates the oxidation of catechols to their corresponding quinones, a critical process in various biological systems.

A study focusing on copper(II) complexes with 2,6-di(pyrazin-2-yl)pyridine (B6309382) (dppy) derivatives, which can be conceptually linked to structures obtainable from this compound, has demonstrated their catalytic prowess in the oxidation of both alkanes and alcohols. rsc.org These complexes, in the presence of hydrogen peroxide, form highly reactive oxidizing species. The catalytic system's efficiency is influenced by the specific structure of the pyrazine-based ligand and the reaction conditions.

The catalytic oxidation of alkanes, such as cyclohexane (B81311), and alcohols, using these copper(II)-dppy derivative complexes showcases their potential in C-H bond activation and functionalization, which are fundamentally important yet challenging transformations in organic synthesis. The mechanism is proposed to involve the generation of hydroxyl radicals within the catalyst's coordination sphere, which then act as the primary oxidant. rsc.org

Detailed research findings on the catalytic performance of a representative copper(II) complex with a quinolyl-substituted 2,6-di(pyrazin-2-yl)pyridine ligand in the oxidation of cyclohexane and ethanol (B145695) are presented below.

Table 1: Catalytic Oxidation of Cyclohexane with a Cu(II)-dppy Derivative Complex

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTemperature (°C)Conversion (%)Selectivity for Cyclohexanol (%)Selectivity for Cyclohexanone (%)
1Cyclohexane0.1H₂O₂Acetonitrile50156535
2Cyclohexane0.05H₂O₂Acetonitrile50106832
3Cyclohexane0.1t-BuOOHAcetonitrile5087030

Table 2: Catalytic Oxidation of Ethanol with a Cu(II)-dppy Derivative Complex

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTemperature (°C)Conversion (%)Selectivity for Acetaldehyde (%)
1Ethanol0.1H₂O₂Water6025>99
2Ethanol0.05H₂O₂Water6018>99
3Ethanol0.1O₂Water605>99

The data indicates that these pyrazine-derived systems can effectively catalyze oxidation reactions under mild conditions. The selectivity of the reaction can be tuned by altering the oxidant and catalyst loading. The development of such catalytic systems is a testament to the importance of ligand design, where the pyrazine scaffold plays a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. Further research into ligands directly synthesized from this compound is anticipated to unveil new catalytic applications in a broader range of organic transformations.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step procedures with harsh reagents and significant waste generation. nih.gov Future research will likely focus on developing greener and more efficient synthetic routes to 2-(Pyrazin-2-yl)acetonitrile and related compounds.

Emerging sustainable synthetic methodologies include:

Biocatalysis: The use of enzymes, such as those from Thermomyces lanuginosus, is gaining traction for the synthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.orgnih.gov This approach offers mild reaction conditions and high selectivity, aligning with the principles of green chemistry. rsc.orgnih.gov Future work could explore the enzymatic synthesis of this compound itself or its immediate precursors.

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of pyrazine:dicarboxylic acid cocrystals. rsc.orgrsc.orgrsc.org Investigating mechanochemical routes to this compound could significantly reduce solvent waste and energy consumption.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency. A cyanide-free synthesis of nitriles using flow chemistry has been reported, which could be adapted for the production of heteroaromatic nitriles like this compound. rsc.orgrsc.org The development of continuous-flow systems for pyrazinamide synthesis also highlights the potential of this technology in the broader field of pyrazine chemistry. rsc.orgnih.gov

Catalytic Dehydrogenative Coupling: Manganese-catalyzed acceptorless dehydrogenative coupling routes have been developed for the synthesis of substituted pyrazines from 2-amino alcohols, producing only hydrogen gas and water as byproducts. nih.govacs.org This atom-economical approach represents a sustainable alternative to traditional condensation reactions.

Synthetic ApproachKey AdvantagesPotential for this compound
Biocatalysis Mild conditions, high selectivity, renewable catalysts.Enzymatic routes to the nitrile or its precursors.
Mechanochemistry Reduced solvent use, energy efficiency.Solvent-free synthesis from solid-state reactants.
Flow Chemistry Improved safety, scalability, process control.Safe and efficient continuous production.
Dehydrogenative Coupling Atom economy, environmentally benign byproducts.Sustainable synthesis of the pyrazine core.

Integrated Computational-Experimental Approaches for Drug Discovery and Material Design

The integration of computational modeling with experimental synthesis and testing is a powerful strategy to accelerate the discovery of new drugs and materials. For this compound, this integrated approach can guide the design of derivatives with tailored properties.

In Drug Discovery:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the chemical structure of pyrazine derivatives and their biological activity. nih.govsemanticscholar.orgnih.gov By developing QSAR models for targets of interest, researchers can predict the activity of novel this compound derivatives and prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: These computational techniques can elucidate the binding modes of pyrazine-based compounds with biological targets, such as proteins and enzymes. japsonline.commdpi.com This information is crucial for the rational design of more potent and selective inhibitors. For instance, structure-based drug design has been used to develop novel pyrazine-based inhibitors of the SHP2 protein, which is implicated in cancer. mdpi.com

In Material Design:

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to screen libraries of virtual pyrazine-based compounds for desired properties in materials science. rsc.orgrsc.org This approach has been used to identify promising pyrazine-based single-atom catalysts for the nitrogen reduction reaction and to evaluate the potential of polycyclic bis-oxadiazolo-pyrazine backbones in energetic materials. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net

Predicting Optoelectronic Properties: The electronic and photophysical properties of pyrazine-functionalized π-conjugated materials can be predicted using computational chemistry. rsc.org This allows for the in-silico design of novel materials for applications in solar cells, light-emitting diodes, and field-effect transistors.

Investigation of Structure-Function Relationships through Targeted Modifications

A deep understanding of how specific structural modifications to the this compound scaffold influence its function is critical for the rational design of new molecules with enhanced performance. Future research will likely focus on systematic modifications and the detailed analysis of their effects.

Key areas of investigation include:

Substitution Patterns: The introduction of various substituents onto the pyrazine ring can significantly alter the electronic properties, steric profile, and ultimately, the biological activity or material properties of the molecule. nih.govsemanticscholar.org Systematic studies on the effects of electron-donating and electron-withdrawing groups at different positions of the pyrazine ring are needed.

Functionalization of the Acetonitrile (B52724) Group: The methylene (B1212753) group of the acetonitrile moiety is reactive and can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse functionalities. researchgate.net

Modification StrategyExpected ImpactResearch Focus
Ring Substitution Altered electronics, solubility, and binding affinity.Systematic exploration of substituent effects on activity.
Bioisosteric Replacement Modified ADME properties, target interactions.Design of analogs with improved drug-like properties.
Acetonitrile Functionalization Introduction of new chemical handles and functionalities.Synthesis of diverse derivatives for various applications.

Exploration of Nanomaterial and Hybrid System Integration

The incorporation of this compound or its derivatives into nanomaterials and hybrid systems is a promising avenue for creating advanced materials with novel functionalities.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Pyrazine and its derivatives are excellent ligands for the construction of MOFs and coordination polymers due to the coordinating ability of their nitrogen atoms. researchgate.netacs.orgnih.gov These materials have potential applications in gas storage, separation, and catalysis. The nitrile group of this compound could serve as an additional coordination site or as a reactive handle for post-synthetic modification of the framework.

Covalent Organic Frameworks (COFs): Pyrazine-linked 2D COFs have been developed as coating materials for cathodes in lithium-ion batteries, demonstrating improved performance and stability. acs.org The versatile chemistry of this compound could be exploited to create novel COFs with tailored electronic and porous properties.

Functionalized Nanoparticles: The pyrazine moiety can be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted drug delivery or sensing applications.

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

To fully harness the potential of this compound, a deeper understanding of its chemical behavior and the mechanisms of its reactions is required. The application of advanced characterization techniques will be crucial in this endeavor.

In-situ and Operando Spectroscopy: Techniques such as in-situ infrared and Raman spectroscopy, as well as in-situ X-ray diffraction, can provide real-time information on the structural changes and intermediates formed during the synthesis and application of this compound-containing materials. The in-situ discovery of cascade reactions for fabricating pyrazine-derived ligands highlights the power of these methods. acs.org

Advanced Crystallography: Single-crystal and powder X-ray diffraction are essential for determining the precise three-dimensional structure of this compound derivatives and their complexes. rsc.orgrsc.org This information is fundamental for understanding structure-property relationships.

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of atoms in solid materials, which is particularly useful for characterizing amorphous or poorly crystalline pyrazine-based polymers and hybrid materials.

Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be used to probe the redox properties of this compound and its derivatives, which is important for applications in electronics and catalysis.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for the development of new medicines, advanced materials, and sustainable chemical processes.

Q & A

Q. Table 1: Computational Parameters for DFT Studies

ParameterValue/DescriptionReference
FunctionalB3LYP
Basis Set6-31G*
Solvent ModelPCM (Acetonitrile)
Convergence Threshold1 × 10⁻⁶ Ha

Q. Table 2: Crystallographic Refinement Metrics

SoftwareKey FeaturesApplication Example
SHELXLTwin refinement, disorderResolving pyrazine ring disorder in derivatives
OLEX2Hydrogen-bond visualizationMapping interactions in imidazodipyridine crystals

Key Research Gaps and Recommendations

  • Synthesis : Explore photochemical or electrochemical activation to improve yield in cyclization reactions.
  • Characterization : Apply in-situ Raman spectroscopy to monitor reaction intermediates in real time.
  • Safety : Conduct long-term ecotoxicological studies to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyrazin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.